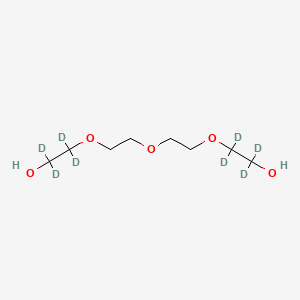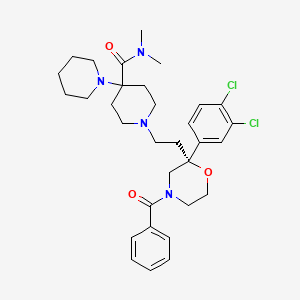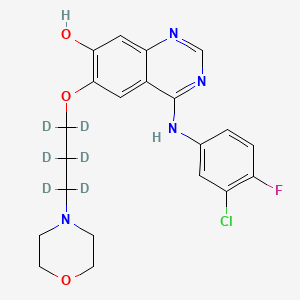
O-Desmethyl gefitinib-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl gefitinib-d6 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of the anticancer drug gefitinib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib and its metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl gefitinib-d6 involves the deuteration of O-Desmethyl gefitinib. The process typically includes the following steps:
Starting Material: O-Desmethyl gefitinib is used as the starting material.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of O-Desmethyl gefitinib.
Deuteration: Industrial deuteration using deuterium gas or deuterated reagents in reactors designed for large-scale chemical reactions.
Análisis De Reacciones Químicas
Types of Reactions: O-Desmethyl gefitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
O-Desmethyl gefitinib-d6 is widely used in scientific research, including:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of gefitinib and its metabolites.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in preclinical studies to understand the efficacy and safety of gefitinib and its metabolites.
Industry: Employed in the development of new anticancer drugs and therapeutic agents.
Mecanismo De Acción
O-Desmethyl gefitinib-d6 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues and blocking EGFR signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Gefitinib: The parent compound, used as an anticancer drug.
O-Desmethyl gefitinib: The non-deuterated form of O-Desmethyl gefitinib-d6.
Erlotinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and enable precise tracking of the compound in biological systems .
Propiedades
Fórmula molecular |
C21H22ClFN4O3 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2 |
Clave InChI |
IFMMYZUUCFPEHR-NGEPEDOGSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
SMILES canónico |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


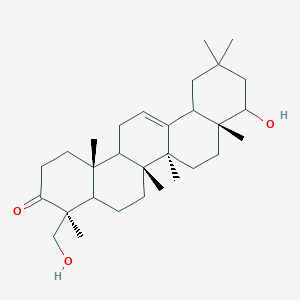
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)

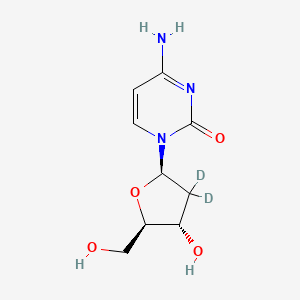

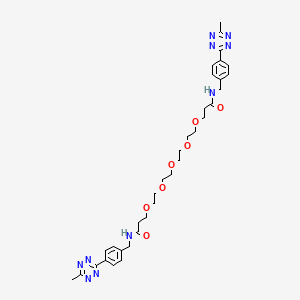
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

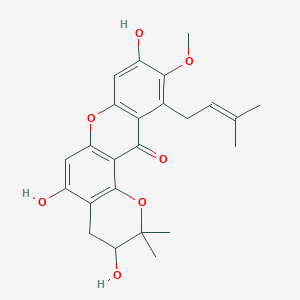
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
